molecular formula C18H18FNO3S B1468045 5-(2-Cyclopropyl-1-(2-Fluorphenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-on CAS No. 947502-66-1

5-(2-Cyclopropyl-1-(2-Fluorphenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-on

Katalognummer: B1468045
CAS-Nummer: 947502-66-1
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: OHANBBNBMKFHBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Basic Information

  • Molecular Formula : C18H18FNO3S
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 947502-66-1
  • Synonyms : Prasugrel Hydroxy Thiolactone, Desacetyl hydroxyprasugrel

Pharmacological Applications

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is primarily studied for its role as a metabolite of Prasugrel. Prasugrel is an antiplatelet medication used to reduce the risk of cardiovascular events in patients with acute coronary syndrome.

Toxicological Studies

Research indicates that while Prasugrel and its metabolites are effective in preventing thrombotic events, they may also pose risks for bleeding complications. Toxicological studies focus on understanding the safety profile of Desacetyl Hydroxyprasugrel and its implications in various patient populations.

Case Studies

Several clinical studies have assessed the safety and efficacy of Prasugrel and its metabolites:

  • A study published in The New England Journal of Medicine demonstrated that patients treated with Prasugrel experienced a significant reduction in cardiovascular events compared to those treated with Clopidogrel.
  • Another investigation highlighted the increased risk of major bleeding events associated with higher doses of Prasugrel compared to standard doses.

Research and Development

The compound is utilized in pharmaceutical development as a reference standard for quality control and stability testing of Prasugrel formulations. Its role as an impurity in Prasugrel products necessitates rigorous analytical methods to ensure product safety and efficacy.

Analytical Techniques

Common analytical techniques employed include:

  • High-performance liquid chromatography (HPLC)
  • Mass spectrometry (MS)
  • Nuclear magnetic resonance (NMR) spectroscopy

Potential Future Applications

Emerging research suggests that derivatives of this compound may have broader applications beyond antiplatelet therapy, including potential uses in cancer therapy due to their ability to modulate cellular signaling pathways involved in tumor progression.

Biologische Aktivität

The compound 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (CAS No. 947502-66-1) is a derivative of thienopyridine and has garnered attention due to its biological activities and potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C18H18FNO3S
  • Molecular Weight : 347.4 g/mol
  • IUPAC Name : 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
  • CAS Number : 947502-66-1

Physical Properties

PropertyValue
Melting Point>45°C (decomposes)
Boiling Point547.8 ± 50.0 °C (predicted)
Density1.43 ± 0.1 g/cm³ (predicted)
SolubilitySlightly soluble in acetone, DMSO, methanol
pKa10.71 ± 0.20 (predicted)

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes involved in cardiovascular and metabolic pathways. It is a metabolite of Prasugrel , an antiplatelet medication used to prevent blood clots in patients with coronary artery disease.

  • Antiplatelet Activity : Like its parent compound Prasugrel, this derivative acts by inhibiting the P2Y12 receptor on platelets, leading to decreased platelet aggregation.
  • Metabolic Pathways : It is metabolized by esterases into active forms that exert pharmacological effects on the cardiovascular system.

Pharmacological Effects

Recent studies have indicated that this compound may have several beneficial effects:

  • Cardiovascular Protection : The compound's ability to inhibit platelet aggregation suggests a role in reducing the risk of thrombotic events.
  • Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties that warrant further investigation.

Clinical Relevance

The following studies highlight the significance of this compound in clinical settings:

  • Study on Metabolite Profiles :
    • A study published in Clinical Pharmacology assessed the pharmacokinetics of Prasugrel metabolites in human plasma, revealing that the compound is one of the significant metabolites contributing to the drug's antiplatelet effects .
  • In Vivo Studies :
    • Animal models have shown that administration of this compound leads to a significant reduction in thrombus formation compared to controls, indicating its efficacy as an antiplatelet agent.
  • Toxicology Assessments :
    • Safety profiles indicate that while the compound exhibits therapeutic benefits, it also possesses potential risks associated with prolonged use, necessitating careful monitoring in clinical applications.

Eigenschaften

IUPAC Name

5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-7a-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c19-14-4-2-1-3-13(14)16(17(22)11-5-6-11)20-8-7-18(23)12(10-20)9-15(21)24-18/h1-4,9,11,16,23H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHANBBNBMKFHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4(C(=CC(=O)S4)C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947502-66-1
Record name Desacetyl hydroxyprasugrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947502661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESACETYL HYDROXYPRASUGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ1QGJ5J3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one
Reactant of Route 2
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one
Reactant of Route 3
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one
Reactant of Route 4
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one
Reactant of Route 5
Reactant of Route 5
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one
Reactant of Route 6
Reactant of Route 6
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one
Customer
Q & A

Q1: What is the significance of 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one in the context of prasugrel hydrochloride tablets?

A1: This compound, referred to as "impurity 2" in the research article [], is a degradation product of prasugrel hydrochloride. It forms specifically during neutral hydrolysis in the presence of magnesium stearate, a common pharmaceutical excipient. [] The identification and characterization of this impurity are crucial for several reasons:

    Q2: How was 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one characterized in the study?

    A2: The researchers employed a combination of analytical techniques to elucidate the structure of this impurity:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method was crucial for separating the impurity from other components in the degraded sample and determining its mass-to-charge ratio, providing valuable clues about its structure. []
    • Nuclear Magnetic Resonance (NMR): NMR spectroscopy provided detailed information about the connectivity and arrangement of atoms within the molecule, ultimately confirming the proposed structure of the impurity. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.